molecular formula C5H7ClF4O B1489585 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane CAS No. 64769-39-7

3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane

Cat. No.: B1489585
CAS No.: 64769-39-7
M. Wt: 194.55 g/mol
InChI Key: VCYBXLXMUOYCIX-UHFFFAOYSA-N
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Description

3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane is a useful research compound. Its molecular formula is C5H7ClF4O and its molecular weight is 194.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Performance Improvement

A study by Luo et al. (2016) introduced a novel electrolyte for LiNi 0.5 Mn 1.5 O 4 /Li cells, utilizing a fluorinated solvent based on 3-(1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoropropane. This solvent improved the electrochemical stability and performance of the cathode, showing higher oxidation potential and forming a uniform SEI layer that enhanced charge-discharge efficiency, as validated through various electrochemical tests and analyses (Luo et al., 2016).

Vapor Pressure Measurements for Refrigerants

Yang et al. (2014) focused on measuring the vapor pressure of 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) among other refrigerants, providing critical data for their application in refrigeration and air conditioning systems. This study aimed to accurately correlate the vapor pressures with temperature, contributing to the understanding of these substances' thermophysical properties (Yang et al., 2014).

Safe Electrolytes for Lithium-ion Batteries

Research by Liu et al. (2016) introduced ternary mixtures including 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether as part of safe electrolytes for lithium-ion batteries. These mixtures were shown to improve safety and wettability to separators and electrodes compared to conventional electrolytes, indicating potential for practical application in enhancing the performance of lithium-ion batteries (Liu et al., 2016).

Environmental Fate of Refrigerants

A study on the environmental fate of 2,3,3,3-tetrafluoropropene (HFO-1234yf), which is introduced as a replacement for traditional refrigerants due to its lower global warming potential, assessed its degradation under various conditions. This research contributes to understanding the environmental impacts and persistence of such next-generation refrigerants (Im et al., 2014).

Catalysts for Fluorination Reactions

Research on catalytic fluorination has explored the use of fluorinated compounds as intermediates in producing environmentally friendly refrigerants. Studies have examined the selective fluorination of chloropropenes to achieve desired refrigerants with low environmental impact, demonstrating the critical role of catalysts in facilitating these reactions efficiently (Mao et al., 2014).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lipid molecules in phosphatidylcholine membranes, indicating its membranotropic effect . This interaction suggests that this compound may influence membrane stability and function.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to decrease experimental osmotic hemolysis and prevent the elevation of blood enzymes in rats exposed to hypoxia . This indicates that the compound may have protective effects on cells under stress conditions. Additionally, its interaction with lipid molecules suggests potential impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been shown to interact with lipid molecules in the superficial hydrophilic layer of modeled phosphatidylcholine membranes . This interaction may lead to enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it can cause membranostabilizing effects in both in vivo and in vitro settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have protective effects on cells, while higher doses may lead to toxic or adverse effects . Understanding the threshold effects and safe dosage ranges is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, its interaction with lipid molecules suggests potential effects on lipid metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. It is transported through interactions with transporters and binding proteins, which influence its localization and accumulation . Understanding these mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It has been shown to localize in the superficial hydrophilic layer of modeled phosphatidylcholine membranes . This localization may be directed by targeting signals or post-translational modifications, influencing its effects on specific compartments or organelles.

Properties

IUPAC Name

3-(2-chloroethoxy)-1,1,2,2-tetrafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClF4O/c6-1-2-11-3-5(9,10)4(7)8/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYBXLXMUOYCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.